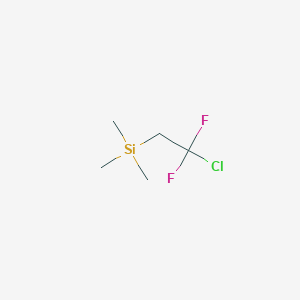
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H11ClF2Si . This compound is characterized by the presence of a silicon atom bonded to a 2-chloro-2,2-difluoroethyl group and three methyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with 2-chloro-2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct process, where methyl chloride reacts with a silicon-copper alloy . This method is efficient for large-scale production and ensures a high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other related products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as alcohols and amines . The reactions are typically carried out under controlled temperatures and in anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, hydrolysis of the compound results in the formation of silanols .
Aplicaciones Científicas De Investigación
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules . This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-Chloro-2,2-difluoroethyl)(trimethyl)silane include:
Trimethylsilyl chloride: An organosilicon compound with similar reactivity and applications.
Trimethylsilyl fluoride: Another silyl halide with comparable properties.
Trimethylsilyl bromide: A related compound used in similar chemical reactions.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2-chloro-2,2-difluoroethyl group, which imparts unique reactivity and properties to the molecule . This makes it particularly useful in specific synthetic applications where other silyl halides may not be as effective.
Propiedades
Número CAS |
65653-68-1 |
|---|---|
Fórmula molecular |
C5H11ClF2Si |
Peso molecular |
172.67 g/mol |
Nombre IUPAC |
(2-chloro-2,2-difluoroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H11ClF2Si/c1-9(2,3)4-5(6,7)8/h4H2,1-3H3 |
Clave InChI |
QZXMWMXABKBOKZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
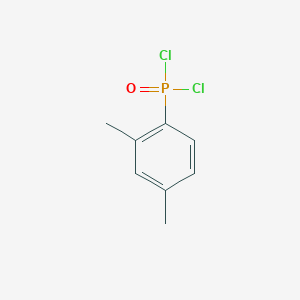

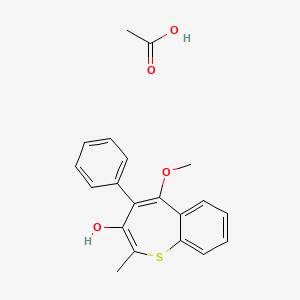

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
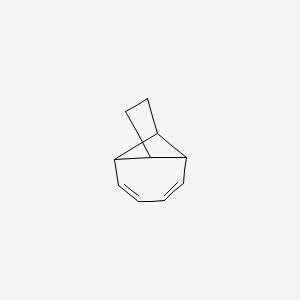
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
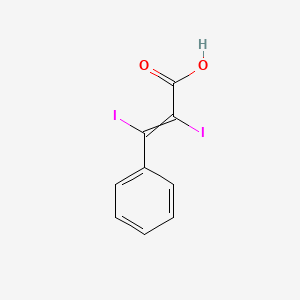
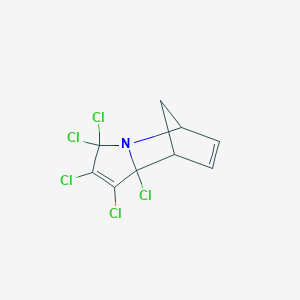
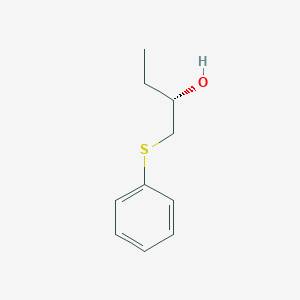
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
